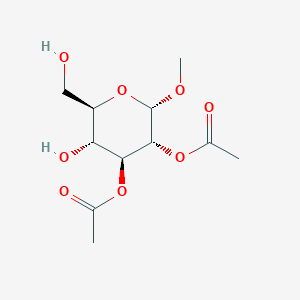

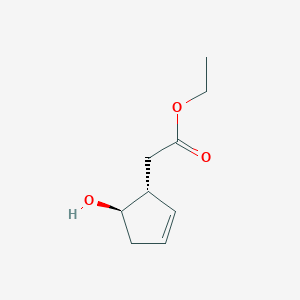

(2S,3R,4S,5R,6R)-5-Hydroxy-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4-diyl diacetate

Overview

Description

“(2R,3S,4S,5R,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate” is a compound with the CAS Number: 4163-65-9 and a molecular weight of 390.34 . It is also known as 1,2,3,4,6-penta-O-acetyl-alpha-D-mannopyranose .

Molecular Structure Analysis

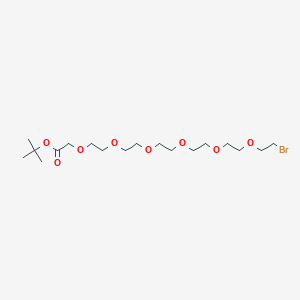

The InChI code for this compound is 1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15+,16+/m1/s1 .Physical And Chemical Properties Analysis

This compound is a solid and should be stored in a sealed container in a dry place, preferably in a freezer under -20C .Scientific Research Applications

Solvent Effects in Chemical Analysis

- A study investigated the solvent effects on the distribution of configurational and conformational isomers, using similar compounds to the one . This research aids in understanding how solvents affect chemical analysis, particularly in identifying specific compounds in various solvents (Ren et al., 2008).

Synthesis of Novel Molecules

- Research focused on synthesizing a new sugar imine molecule using a process that involves the molecule . This highlights its utility in the synthesis of complex organic compounds, contributing to advancements in organic chemistry and pharmaceuticals (Mohammed et al., 2020).

Drug Design and Synthesis

- The compound has been utilized in the synthesis of SGLT1 and SGLT2 dual inhibitors, showcasing its role in developing potential treatments for diseases such as diabetes. This research underscores the compound's significance in medicinal chemistry (Xu et al., 2020).

Crystallography and Material Science

- Another study involved the synthesis of a related compound for crystallographic analysis, demonstrating its application in understanding molecular structures and material science (Mönch et al., 2013).

Enantiospecific Synthesis

- Research on the enantiospecific synthesis of similar compounds sheds light on the synthesis of chiral molecules, which is crucial in developing enantiomerically pure pharmaceuticals (Deschenaux et al., 1989).

Development of SGLT Inhibitors

- The compound's derivatives have been studied for their potential as sodium glucose co-transporter inhibitors, emphasizing its role in discovering new therapeutic agents (Xu et al., 2018).

Molecular Characterization

- A study focused on the isolation and characterization of a similar compound, highlighting its importance in analytical chemistry and molecular biology (Priya et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with proteins likeConcanavalin A and Sodium-dependent glucose co-transporter (SGLT1) .

Mode of Action

For example, in the case of SGLT1, the compound’s interaction was regulated by protein kinases .

Biochemical Pathways

It’s known that similar compounds can affect the structure and activity of proteins like p21ras .

Pharmacokinetics

It’s known that similar compounds can have varying echo decay times, which could potentially affect their bioavailability .

Result of Action

It’s known that similar compounds can have protective effects against chaotropic-induced deactivation .

Action Environment

It’s known that similar compounds can be stored in cool, ventilated warehouses , suggesting that temperature and ventilation could potentially influence their stability.

properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-5-acetyloxy-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O8/c1-5(13)17-9-8(15)7(4-12)19-11(16-3)10(9)18-6(2)14/h7-12,15H,4H2,1-3H3/t7-,8-,9+,10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZVCGGSHFHNFZ-NZFPMDFQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)C)OC)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

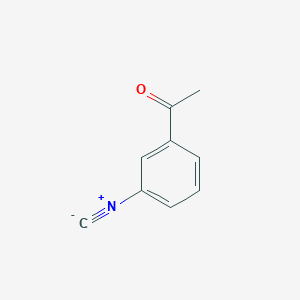

![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine](/img/structure/B3257942.png)